Delphinidin 3-galactoside cation

Beschreibung

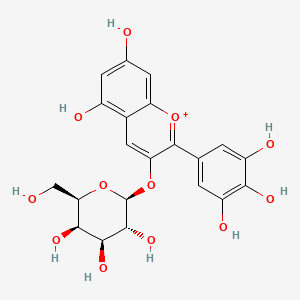

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XENHPQQLDPAYIJ-YXRUOGEQSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701341476 | |

| Record name | Delphinidin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197250-28-5 | |

| Record name | Delphinidin 3-galactoside cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197250285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin 3-O-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKX6H5XWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Delphinidin 3 Galactoside Cation in Biological Systems

Natural Occurrence in Plant Species

Delphinidin (B77816) 3-galactoside cation is found in a variety of plant species, contributing to the vibrant pigmentation of their fruits, flowers, and sometimes other tissues.

This anthocyanin is particularly abundant in numerous berry species, where it plays a significant role in their characteristic deep colors. Highbush and lowbush blueberries (Vaccinium corymbosum and Vaccinium angustifolium, respectively) are notable sources of Delphinidin 3-galactoside. nih.gov In highbush blueberries, it is one of the principal anthocyanins, alongside glycosides of malvidin (B83408) and cyanidin (B77932). nih.govnih.gov Bilberries (Vaccinium myrtillus), a close relative of blueberries, also contain this compound in their fruit and leaves. nih.gov

The content of Delphinidin 3-galactoside can vary significantly based on the geographical origin and specific cultivar of the fruit. For instance, studies have shown that blueberries from Poland and Germany can have substantially higher concentrations of this anthocyanin compared to those from Uruguay. jst.go.jp Other berries, such as those from Gaultheria pumila, also contain Delphinidin 3-galactoside as a component of their anthocyanin profile.

Table 1: Delphinidin 3-galactoside Cation Content in Various Berries

| Fruit | Species | Mean Content (mg/100 g Fresh Weight) |

| Highbush Blueberry | Vaccinium corymbosum | 20.50 nih.gov |

| Lowbush Blueberry | Vaccinium angustifolium | 16.14 nih.gov |

| Blueberry (Uruguay) | Vaccinium sp. | 298 (mg/100g dry weight) jst.go.jp |

| Blueberry (Poland) | Vaccinium sp. | 541 (mg/100g dry weight) jst.go.jp |

| Blueberry (Germany) | Vaccinium sp. | 543 (mg/100g dry weight) jst.go.jp |

Beyond fruits, this compound contributes to the coloration of flowers in certain plant species. For example, it has been identified as one of the pigments in the flowers of Rhododendron cultivars, such as 'Lems Stormcloud', where it constitutes a minor percentage of the total anthocyanins. researchgate.net Delphinidin and its glycosides are known to impart blue and purple hues to the flowers of genera like Viola and Delphinium. nih.gov The generation of blue-hued flowers in roses has been a long-standing goal in horticulture, and the biosynthesis of delphinidin-based anthocyanins is a key factor in achieving this. nih.govnih.gov

In addition to flowers, this compound can also be found in other plant parts. For instance, it has been detected in the leaves of Vaccinium myrtillus. nih.gov It has also been identified in certain cereal grains, such as specific cultivars of rice, and has been extracted from wheat flour.

The accumulation of this compound is highly dependent on the specific variety or cultivar of a plant. In highbush blueberries, for example, the 'Brigitta' cultivar has been found to contain a significantly higher amount of Delphinidin 3-galactoside compared to other cultivars. Conversely, the 'Coville' cultivar is noted for its high content of malvidin-3-O-galactoside.

Multivariate analysis of different blueberry cultivars has even identified Delphinidin 3-O-galactoside as a potential marker for mid-season ripening varieties. nih.gov Similarly, significant variations in the content of this and other anthocyanins have been observed among different populations of Vaccinium species native to the Pacific Northwest of North America, including V. membranaceum, V. ovalifolium, and V. deliciosum.

Table 2: Varietal Differences in this compound Content in Highbush Blueberry (Vaccinium corymbosum)

| Cultivar | Delphinidin 3-galactoside (mg/100 g fresh weight) |

| Brigitta | 7.43 |

| Duke | 14.99 jst.go.jp |

| Legacy | 11.44 jst.go.jp |

| Toro | 7.68 jst.go.jp |

| Bluecrop | 2.29 jst.go.jp |

Biosynthetic Pathways of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in specific enzymatic modifications.

The biosynthesis of all flavonoids, including anthocyanins, originates from the phenylpropanoid pathway. This pathway commences with the amino acid phenylalanine, which is converted into cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). A series of enzymatic reactions then lead to the formation of p-coumaroyl-CoA.

This intermediate is a critical branch point. In the flavonoid pathway, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts this to naringenin, a flavanone.

Subsequent hydroxylation of the B-ring of the flavonoid skeleton by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) is a crucial step that determines the type of anthocyanidin produced. The action of F3'5'H on naringenin leads to the formation of dihydrokaempferol (B1209521) and then dihydromyricetin. Dihydroflavonol 4-reductase (DFR) reduces dihydromyricetin, which is then oxidized by anthocyanidin synthase (ANS) to yield the unstable aglycone, delphinidin.

The delphinidin aglycone is highly unstable and must be glycosylated to be stabilized and transported to the vacuole for storage. nih.gov This crucial step is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). Specifically, the addition of a sugar moiety at the 3-hydroxyl position is typically the first glycosylation step.

The formation of Delphinidin 3-galactoside involves the transfer of a galactose unit from a UDP-galactose donor molecule to the 3-O position of the delphinidin aglycone. This reaction is catalyzed by an enzyme likely belonging to the flavonoid 3-O-glycosyltransferase (UFGT) family, with specific activity for UDP-galactactose, i.e., a UDP-galactose:anthocyanidin 3-O-galactosyltransferase.

While the specific enzyme responsible for the 3-O-galactosylation of delphinidin has not been extensively characterized in all species, studies on related enzymes provide insight into the mechanism. For example, a UDP:flavonoid 3-O-galactosyltransferase (MiUFGalT3) has been identified in mango, which is involved in the synthesis of cyanidin 3-O-galactoside. researchgate.net In rice, an enzyme designated OsUGT88C3 has been shown to be responsible for the biosynthesis of malvidin 3-O-galactoside and can utilize both UDP-galactose and UDP-glucose as sugar donors. Some flavonoid 3-O-glycosyltransferases exhibit a degree of promiscuity, being able to utilize multiple sugar donors, including UDP-galactose. The final step in the biosynthesis of this compound is therefore the enzymatic attachment of a galactose molecule to the 3-hydroxyl group of the delphinidin aglycone, a reaction catalyzed by a specific galactosyltransferase.

Role of UDP-Sugar:Flavonoid 3-O-Glycosyltransferases in this compound Formation

The final step in the biosynthesis of this compound is the attachment of a galactose sugar molecule to the 3-hydroxyl group of the delphinidin aglycone. This reaction is catalyzed by a specific group of enzymes known as UDP-sugar:flavonoid 3-O-glycosyltransferases (UF3GTs). nih.gov

These enzymes utilize an activated sugar donor, typically UDP-galactose, to glycosylate the anthocyanidin. nih.gov While some UF3GTs are highly specific for their sugar donor and acceptor, others can exhibit broader substrate specificity. For example, a flavonoid 3-O-glucosyltransferase from black soybean (UGT78K1) primarily uses UDP-glucose but can also transfer galactose to delphinidin, albeit with lower efficiency. nih.gov In Rhododendron delavayi, two identified flavonoid 3-O-glycosyltransferases, Rd3GT1 and Rd3GT6, preferentially use UDP-galactose as the sugar donor. ebi.ac.uk

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| Chalcone Synthase | CHS | Forms the chalcone backbone |

| Chalcone Isomerase | CHI | Isomerizes the chalcone |

| Flavanone 3-hydroxylase | F3H | Hydroxylates the flavanone |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Adds hydroxyl groups to the B-ring |

| Dihydroflavonol 4-reductase | DFR | Reduces the dihydroflavonol |

| Anthocyanidin Synthase | ANS | Forms the anthocyanidin aglycone |

| UDP-sugar:flavonoid 3-O-glycosyltransferase | UF3GT | Attaches a sugar moiety to the 3-position |

Genetic Regulation of this compound Biosynthesis (e.g., MYB genes)

The expression of the genes encoding the biosynthetic enzymes for this compound is tightly controlled by transcription factors. Among the most important regulators are proteins from the MYB (myeloblastosis) family. nih.gov

MYB transcription factors can act as master switches, activating the entire cascade of genes required for anthocyanin production. For instance, the production of anthocyanin pigment 1 (PAP1) gene in Arabidopsis, an MYB transcription factor, has been shown to activate the expression of phenylpropanoid biosynthetic genes, leading to the accumulation of anthocyanins. nih.gov Similar MYB genes, such as C1 and pl in maize, are known to regulate the later steps of the flavonoid pathway, from chalcone synthase onwards. nih.gov The expression of these regulatory MYB genes is often tissue-specific and developmentally controlled, which explains why this compound is found in specific parts of the plant at particular times.

Molecular Interactions and in Vitro Cellular Mechanisms of Delphinidin 3 Galactoside Cation

Enzymatic Modulation and Inhibition

The ability of Delphinidin (B77816) 3-galactoside and its aglycone, Delphinidin, to interact with and modulate the activity of various enzymes is a key area of investigation. These interactions are fundamental to their potential biological effects.

Interaction with Tyrosinase Activity and Inhibition Kinetics

Delphinidin 3-galactoside has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Kinetic studies performed with tyrosinase from the mushroom Agaricus bisporus revealed that Delphinidin 3-galactoside exhibits strong, mixed-type inhibition against the enzyme. nih.gov

Spectroscopic and molecular docking studies indicate that the compound binds to tyrosinase primarily through hydrogen bonds and van der Waals forces, which induces conformational changes in the enzyme's structure and microenvironment. nih.gov This binding effectively quenches the intrinsic fluorescence of tyrosinase in a static manner. nih.gov

Inhibition of Tyrosinase by Delphinidin 3-Galactoside

| Compound | Enzyme | IC₅₀ (mol L⁻¹) | Inhibition Type | Source |

|---|---|---|---|---|

| Delphinidin 3-galactoside | Tyrosinase (from Agaricus bisporus) | 34.14 x 10⁻⁶ | Mixed-type | nih.gov |

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Activity by Aglycone Forms and Glycoside Inactivity

The inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overactive in cancer, is primarily associated with the aglycone form, Delphinidin. Research indicates that Delphinidin is an effective inhibitor of EGFR signaling. researchgate.net In contrast, the glycoside forms of anthocyanins are generally considered to be less active or inactive in this regard, as the sugar moiety can hinder the molecule's ability to fit into the ATP-binding pocket of the kinase domain.

Delphinidin treatment has been observed to inhibit the phosphorylation of EGFR and subsequently suppress the activation of its downstream signaling pathways, including PI3K/Akt and MAPK. researchgate.net This demonstrates that while the aglycone is a potent inhibitor, the activity of Delphinidin 3-galactoside itself against EGFR is likely minimal until it is metabolized to Delphinidin.

Effects on Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

The interaction of Delphinidin 3-galactoside with cyclooxygenase (COX) enzymes, which are central to inflammation, appears to be complex and may be indirect. Research on the aglycone, Delphinidin, shows it is a potent inhibitor of COX-2 expression in macrophages stimulated by lipopolysaccharide (LPS). nih.gov This effect is mediated by the suppression of MAPK signaling pathways, which in turn prevents the activation of transcription factors like NF-κB and AP-1 that are necessary for COX-2 gene expression. nih.gov The structure-activity relationship suggests that the ortho-dihydroxyphenyl structure on the B-ring of Delphinidin is crucial for this inhibitory action. nih.gov

While direct enzymatic inhibition by Delphinidin 3-galactoside is not well-documented, studies on other anthocyanin glycosides, such as those from cherries and berries, have shown direct inhibitory activity against both COX-1 and COX-2 enzymes, with potency comparable to some non-steroidal anti-inflammatory drugs (NSAIDs) at similar concentrations. nih.govresearchgate.net

Inhibition of COX Enzymes by Related Anthocyanins/Anthocyanidins

| Compound/Extract | Enzyme(s) | Effect | Source |

|---|---|---|---|

| Delphinidin (Aglycone) | COX-2 | Inhibited LPS-induced expression | nih.gov |

| Anthocyanins from raspberries | COX-1 | 45% inhibition (at 125 µg/mL) | nih.gov |

| Anthocyanins from sweet cherries | COX-2 | 47% inhibition (at 125 µg/mL) | nih.gov |

| Cyanidin-3-O-glucoside | COX-1 & COX-2 | Inhibited enzyme activity by 50.4% (COX-1) and 68.5% (COX-2) at 5 µM | researchgate.net |

Modulation of Matrix Metalloproteinases (MMP-2/-9)

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes that degrade the extracellular matrix and play a critical role in processes like tumor cell invasion and metastasis. The modulation of these enzymes has been documented for the aglycone, Delphinidin.

Studies have shown that Delphinidin can significantly suppress the expression and protein levels of MMP-9 induced by phorbol (B1677699) esters in human breast carcinoma cells. nih.gov This suppression is achieved by blocking the activation of the NF-κB signaling pathway, which is a key regulator of MMP-9 gene expression. nih.gov By inhibiting MMP-9, Delphinidin has been shown to reduce cancer cell invasion in Matrigel assays. nih.gov

Influence on Histone Deacetylase (HDAC) Activity

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to more compact chromatin and transcriptional repression. The activity of these enzymes is a target in cancer therapy. Research has identified Delphinidin, the aglycone of Delphinidin 3-galactoside, as an inhibitor of HDAC activity.

Regulation of Intracellular Signaling Cascades

Delphinidin and its glycosides modulate a wide array of intracellular signaling cascades that are fundamental to cell proliferation, survival, and inflammation. The specific pathway affected can depend on the cell type and whether the active molecule is the glycoside or the aglycone.

The aglycone, Delphinidin, has been extensively shown to inhibit key pro-proliferative and survival pathways. It dose-dependently inhibits the phosphorylation of critical kinases in the PI3K/Akt/mTOR and MAPK (ERK, JNK, p38) pathways in various cancer cell lines. nih.govnih.gov It also blocks the inflammatory NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα, thereby stopping the nuclear translocation of the p65 subunit. nih.gov

Different glycosides of Delphinidin have also been shown to regulate specific pathways. For instance, Delphinidin-3-glucoside was found to inhibit platelet activation by decreasing the phosphorylation of AMP-activated protein kinase (AMPK), which in turn affects integrin αIIbβ3 activation through inside-out signaling. plos.org In another study, Delphinidin-3-rutinoside was shown to stimulate glucagon-like peptide-1 (GLP-1) secretion in a murine cell line by activating the Ca²⁺/Calmodulin-Dependent Kinase II (CaMKII) pathway , which was linked to the mobilization of intracellular calcium. semanticscholar.org

Regulation of Signaling Cascades

| Compound | Signaling Pathway | Key Effect | Source |

|---|---|---|---|

| Delphinidin (Aglycone) | PI3K/Akt/mTOR | Inhibition of phosphorylation (Akt, mTOR) | nih.gov |

| Delphinidin (Aglycone) | MAPK (ERK, p38, JNK) | Suppression of phosphorylation | nih.govnih.gov |

| Delphinidin (Aglycone) | NF-κB | Inhibition of p65 nuclear translocation | nih.govnih.gov |

| Delphinidin-3-glucoside | AMPK | Decreased phosphorylation in platelets | plos.org |

| Delphinidin-3-rutinoside | Ca²⁺/CaMKII | Activation leading to GLP-1 secretion | semanticscholar.org |

Impact on NF-κB Signaling Pathway Components

Delphinidin and its glycosides have demonstrated the ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell proliferation, and apoptosis. nih.gov In human prostate cancer cells (PC-3), delphinidin treatment led to a decrease in the phosphorylation of IκB kinase γ and the NF-κB inhibitory protein IκB-α. nih.gov This action consequently restricted the DNA binding activity of NF-κB. nih.gov

Further studies in HER-2-positive breast cancer cell lines, MDA-MB-453 and BT-474, revealed that delphinidin induces apoptosis by inhibiting the NF-κB signaling pathway. nih.gov This was evidenced by a reduction in the phosphorylation of NF-κB/p65, IκBα, IKKα/β, and PKCα. nih.gov Similarly, in HCT-116 colorectal cancer cells, delphinidin treatment resulted in apoptosis and downregulation of the NF-κB pathway, characterized by reduced IκB phosphorylation, decreased expression of the p65 subunit, and suppression of NF-κB nuclear translocation. nih.gov

Table 1: Impact of Delphinidin on NF-κB Signaling Pathway Components

| Cell Line | Key Findings | Reference |

| PC-3 (Prostate Cancer) | Decreased phosphorylation of IκB kinase γ and IκB-α, restricting NF-κB DNA binding. | nih.gov |

| MDA-MB-453 & BT-474 (Breast Cancer) | Reduced phosphorylation of NF-κB/p65, IκBα, IKKα/β, and PKCα, leading to apoptosis. | nih.gov |

| HCT-116 (Colorectal Cancer) | Reduced IκB phosphorylation, lowered p65 subunit expression, and suppressed NF-κB nuclear translocation. | nih.gov |

Modulation of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway, crucial for cell fate determination and development, is another target of delphinidin. In human prostate cancer PC3 cells, delphinidin treatment inhibited cell growth by modulating this pathway. nih.govnih.gov Specifically, delphinidin increased the phosphorylation of β-catenin at serine or threonine residues, leading to decreased levels of cytoplasmic β-catenin. nih.govnih.gov

This phosphorylation marks β-catenin for degradation by a "destruction complex." Delphinidin was found to increase the expression of essential proteins in this complex, including Axin and adenomatous polyposis coli (APC). nih.govnih.gov Consequently, the nuclear translocation of β-catenin was inhibited, reducing the expression of its target genes such as cyclin D1, c-myc, and Axin-2. nih.govnih.gov Furthermore, delphinidin treatment increased the expression of E-cadherin, which helps to stabilize β-catenin at the cell membrane and prevent its nuclear translocation. nih.gov

Influence on Akt and MAPK Signaling Pathways

Delphinidin has been shown to exert its effects through the modulation of the Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In SKOV3 ovarian cancer cells, delphinidin suppressed proliferation by inactivating the phosphorylation of key proteins in the PI3K/Akt and ERK1/2 MAPK signaling pathways, including AKT, P70S6K, S6, and ERK1/2. nih.gov

In HER-2-positive breast cancer cells, delphinidin was found to induce apoptosis by inhibiting the ERK signaling pathway while activating the JNK signaling pathway. nih.gov Research on delphinidin-3-glucoside, a related compound, has also shown it suppresses breast carcinogenesis by inactivating the Akt/HOTAIR signaling pathway. nih.gov

Effects on Mammalian Target of Rapamycin (B549165) (mTOR)-related Pathways

The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival, is also influenced by delphinidin. The PI3K/Akt pathway is a key upstream regulator of mTOR, and by inhibiting this pathway, delphinidin can indirectly keep the mTOR pathway in check. researchgate.net This inhibition of the PI3K/Akt/mTOR signaling cascade has been proposed as a mechanism for delphinidin's potential therapeutic effects in conditions like psoriasis. researchgate.net

Interaction with Macromolecules and Protein Aggregation Inhibition

Molecular Docking Studies with Target Proteins (e.g., Tyrosinase, TNF-α Receptor)

Molecular docking studies have provided insights into the binding of delphinidin 3-galactoside to specific proteins. In the case of tyrosinase, an enzyme involved in melanin production, delphinidin-3-O-galactoside demonstrated a strong binding affinity. nih.gov The interaction was characterized by hydrogen bonding and van der Waals forces, leading to a change in the conformation of the tyrosinase protein. nih.govusc.gal This binding results in mixed-type inhibition of the enzyme. nih.gov

Virtual prediction studies have also explored the interaction of delphinidin-3-O-glucoside with the TNF-α receptor. These studies suggest that the compound can prevent the interaction between the TNF-α receptor and its ligand, TNF-α protein, by binding to key residues on both molecules. researchgate.net

Table 2: Molecular Docking Insights for Delphinidin 3-Galactoside

| Target Protein | Key Findings | Binding Forces | Reference |

| Tyrosinase | Strong binding affinity, mixed-type inhibition, conformational change in protein. | Hydrogen bonding, van der Waals forces. | nih.govusc.gal |

| TNF-α Receptor | Prevents interaction with TNF-α protein by binding to key residues. | Not specified. | researchgate.net |

Disassembly Activity Towards Amyloid Fibrils (e.g., Aβ fibrils)

Research into the effects of small molecules on preformed amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease, has shown that certain compounds can promote their disassembly. nih.gov While direct studies on delphinidin 3-galactoside cation's effect on Aβ fibril disassembly are not specified in the provided context, the general principle of using small molecules to break down these aggregates is an active area of research. nih.gov This approach is considered a potential therapeutic strategy for Alzheimer's disease. nih.gov

Interaction with Chaperone Proteins (e.g., GroEL-AD)

The specific molecular interactions between this compound and chaperone proteins, such as the bacterial chaperonin GroEL and its co-chaperone GroES (forming the GroEL-AD complex), are not extensively detailed in currently available scientific literature. Chaperone proteins are essential for cellular homeostasis by assisting in the proper folding of other proteins and preventing the formation of non-functional aggregates. nih.govyoutube.com The general mechanism of chaperonins like GroEL involves binding unfolded or misfolded protein substrates within a central cavity, a process that often utilizes ATP hydrolysis to facilitate correct folding and subsequent release. youtube.comyoutube.com While some polyphenols have been studied for their effects on protein aggregation and interaction with heat shock proteins, direct evidence and detailed mechanistic studies concerning this compound's binding to and modulation of GroEL-AD are not prominently documented. Further research is required to elucidate any potential interactions and their functional consequences.

Molecular Mechanisms of Radical Scavenging

Hydrogen Atom Transfer (HAT) Mechanisms

A primary mechanism by which this compound exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to cellular components. mdpi.com This process transforms the free radical into a more stable, less reactive species, while the antioxidant itself becomes a radical. However, the resulting antioxidant radical is significantly less reactive and more stable, often due to resonance delocalization across its aromatic structure.

The capacity of Delphinidin 3-galactoside to act via HAT is attributed to the hydroxyl (-OH) groups attached to its core structure. Density functional theory calculations on the related aglycone, delphinidin, suggest that the one-step HAT mechanism is the most favored pathway for its antioxidant activity in both nonpolar and aqueous environments. researchgate.net The ease of donating a hydrogen atom is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a more favorable donation. The specific hydroxyl groups on the B-ring of the delphinidin structure are key contributors to this activity.

Role of Flavylium (B80283) Cation Structure in Antioxidant Capacity

The fundamental structure of Delphinidin 3-galactoside, known as the flavylium cation, is intrinsically linked to its potent antioxidant capacity. The flavylium cation consists of a 2-phenyl-1-benzopyrylium system, which is a polycyclic aromatic structure containing a positively charged oxygen atom within a pyrylium (B1242799) ring (the C ring). researchgate.net This cationic nature and the extensive system of conjugated double bonds are crucial for its ability to scavenge free radicals.

The positive charge on the flavylium core enhances the molecule's ability to stabilize and delocalize electrons. rsc.org When the molecule donates a hydrogen atom or an electron to a free radical, the resulting radical or cationic species is stabilized through resonance across the entire flavonoid backbone. This delocalization prevents the antioxidant from becoming a highly reactive species itself. The number and position of hydroxyl groups on the flavylium skeleton further modulate this activity. For delphinidin, the presence of three hydroxyl groups on the B-ring significantly enhances its antioxidant potential compared to other anthocyanidins with fewer hydroxyl groups. nih.gov While glycosylation at the 3-position (as in Delphinidin 3-galactoside) can influence stability and bioavailability, the core flavylium cation structure remains the essential determinant of its radical-scavenging prowess. nih.gov

Data Tables

Table 1: Summary of Antioxidant Mechanisms

| Mechanism | Description | Role of this compound |

| Hydrogen Atom Transfer (HAT) | An antioxidant donates a hydrogen atom (H•) to a free radical, neutralizing it. | A primary and favored mechanism. The hydroxyl groups on the aromatic rings are donated to quench reactive oxygen species. mdpi.comresearchgate.net |

| Flavylium Cation Stabilization | The core chemical structure allows for the delocalization and stabilization of the resulting antioxidant radical. | The positive charge and conjugated π-system of the benzopyrylium structure stabilize the molecule after it has donated a hydrogen atom or electron, preventing it from becoming a pro-oxidant. researchgate.net |

Degradation Kinetics and Stability Profile of Delphinidin 3 Galactoside Cation

Kinetic Modeling of Degradation Processes in Solution

The degradation of delphinidin (B77816) 3-galactoside cation, like other anthocyanins, is often modeled using kinetic principles to predict its stability over time under different conditions. The two most common models applied are first-order and zero-order kinetics.

Determination of First-Order Degradation Kinetics

The thermal degradation of anthocyanins, including delphinidin 3-galactoside cation, frequently follows a first-order reaction model. mdpi.comupm.edu.mynih.govftb.com.hr This model assumes that the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation of anthocyanins in various fruit juices and extracts, such as those from purple maize, blackberry, and black rice, has been shown to adhere to first-order kinetics. mdpi.comupm.edu.mynih.gov For instance, studies on blackberry pulp and juice have consistently used a first-order model to describe anthocyanin degradation during thermal processing. upm.edu.mycabidigitallibrary.org Similarly, the degradation of individual anthocyanins, such as cyanidin-3-glucoside, in sour cherry pastes also followed first-order kinetics. ftb.com.hr The rate constant (k) in a first-order reaction is a key parameter indicating the speed of degradation; a higher k value signifies a faster degradation rate. nih.gov The half-life (t1/2), the time required for the concentration to decrease by half, is another important parameter derived from first-order kinetics. nih.gov

The degradation of delphinidin 3-O-sambubioside and cyanidin (B77932) 3-O-sambubioside in Hibiscus sabdariffa extracts was found to follow first-order kinetics, with the degradation rate of the delphinidin derivative being higher. cirad.fr The linear relationship observed between the logarithm of the anthocyanin concentration and time confirms a first-order degradation process. cirad.fr

Factors Governing this compound Stability in Model Systems

The stability of this compound is not intrinsic but is heavily influenced by its chemical environment. Key factors include pH, temperature, and the structural characteristics of the molecule itself.

Influence of pH on Flavylium (B80283) Cation Equilibrium and Degradation

The pH of the surrounding medium has a profound effect on the structure and, consequently, the stability of this compound. Anthocyanins exist in different structural forms in equilibrium, and the dominant form is pH-dependent. researchgate.nettandfonline.com

In strongly acidic solutions (pH ≤ 3.0), the red flavylium cation is the predominant and most stable form. researchgate.net As the pH increases, the flavylium cation undergoes structural transformations. It can be converted into a colorless carbinol pseudobase through the addition of water, or it can be deprotonated to form a purple quinoidal base. researchgate.nettandfonline.com The carbinol pseudobase can further undergo ring-opening to form a pale yellow chalcone (B49325). researchgate.net At near-neutral pH, the quinoidal base can be further deprotonated to a more bluish anionic quinoidal base. researchgate.net

The stability of anthocyanins is generally higher at lower pH values. For instance, anthocyanins from red sweet potato and purple corn extracts were found to be more stable at pH 3.0 than at pH 1.0 at 98°C. nih.gov This complex interplay of different molecular forms at varying pH levels directly impacts the color and stability of this compound.

Effects of Temperature on Degradation Rates and Activation Energy

Temperature is a critical factor accelerating the degradation of this compound. Increased temperatures generally lead to higher degradation rate constants (k) and shorter half-lives (t1/2). nih.govnih.gov The thermal degradation of anthocyanins has been extensively studied and is a major concern in food processing, such as pasteurization and jam production. nih.gov

The temperature dependence of the degradation rate is often described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea). ufpr.br Activation energy represents the minimum energy required for a chemical reaction to occur. A higher activation energy indicates that the degradation rate is more sensitive to changes in temperature. researchgate.net

Reported activation energies for anthocyanin degradation vary widely depending on the source and the specific anthocyanin. For instance, values have been reported as 94 kJ/mol for blackcurrant, 92 kJ/mol for blueberry, and 80.4 kJ/mol for blueberry juice. nih.govnih.gov In a study on Hibiscus sabdariffa extracts, the degradation of delphinidin 3-O-sambubioside was found to be more sensitive to temperature increases than cyanidin 3-O-sambubioside, with activation energies of 90 kJ/mol and 80 kJ/mol, respectively. cirad.fr

The following table provides examples of degradation kinetic parameters for anthocyanins from various sources:

| Food Source | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (h) | Activation Energy (Eₐ) (kJ/mol) | Reference |

| Blackberry Pulp | 70-90 | 0.0051 - 0.0155 | - | 56 - 67 | upm.edu.my |

| Blueberry Juice | 40-80 | - | 5.1 - 180.5 | 80.4 | nih.gov |

| Sour Cherry Paste (Cyanidin-3-glucosylrutinoside) | 80-120 | 0.022 - 0.085 | - | 42 | ftb.com.hr |

| Jamun Fruit | 50-80 | - | - | 93.38 | ufpr.br |

| Hibiscus sabdariffa (Delphinidin 3-O-sambubioside) | 4-37 | - | - | 90 | cirad.fr |

Role of Glycosidic Linkage Type and Sugar Moiety on Stability

The stability of this compound is also influenced by its glycosylation pattern, specifically the type of sugar attached and the nature of the glycosidic bond. Glycosylation, the attachment of sugar molecules, generally enhances the stability of anthocyanins. nih.gov The sugar moiety can be a monosaccharide, like glucose or galactose, or a more complex disaccharide. nih.gov

The type of sugar molecule plays a role in stability. Sugars such as glucose, rhamnose, and galactose can increase the stability of anthocyanins by promoting non-covalent interactions between molecules. nih.gov However, the specific impact can vary. For example, in one study, cyanidin 3-glucoside was found to be the most unstable among the anthocyanins in sour cherry. ftb.com.hr

The position and number of glycosyl residues can also affect stability. researchgate.net While specific comparative studies on the stability imparted by a galactose moiety versus other sugars on the delphinidin aglycone are less common in the provided search results, the general consensus is that glycosylation is a key stabilizing feature for anthocyanins.

Impact of Co-pigmentation and Non-covalent Interactions on Stability

The stability of this compound, like other anthocyanins, is significantly influenced by co-pigmentation. This phenomenon involves the formation of non-covalent complexes between the anthocyanin's colored flavylium cation and other colorless organic molecules, known as co-pigments. nih.govnih.gov This association provides a protective effect, shielding the electron-poor flavylium ion from the nucleophilic attack of water, which would otherwise lead to the formation of a colorless carbinol pseudobase and subsequent degradation. nih.govupt.ro

The primary mechanisms driving co-pigmentation are non-covalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions. researchgate.netnih.gov These interactions lead to the formation of molecular stacks or aggregates in solution. Co-pigmentation results in a hyperchromic effect (increase in color intensity) and a bathochromic shift (a shift in absorbance to a longer wavelength, often leading to a bluer hue). nih.gov

A variety of compounds can act as co-pigments for anthocyanins. Studies have shown that flavones, for instance, exert a protective effect on anthocyanin glycosides. nih.gov Other effective co-pigments include phenolic compounds and organic acids. upt.ro For example, research on red currant juice anthocyanins demonstrated enhanced stability with the addition of catechol, 4-methyl catechol, (+)-catechin, and gallic acid. upt.ro Similarly, studies on grape skin extracts have evaluated the stabilizing effects of caffeic, ferulic, gallic, and tannic acids. upt.ro The effectiveness of a co-pigment is related to its electron-rich structure, which associates with the electron-deficient flavylium cation of the anthocyanin. nih.gov

The table below summarizes findings on the impact of various co-pigments on anthocyanin stability.

Table 1: Effect of Various Co-pigments on Anthocyanin Stability

| Co-pigment | Anthocyanin Source | Observed Effect | Reference |

|---|---|---|---|

| Flavones | General Glycosides | Protective effect, hyperchromic and bathochromic shifts. | nih.gov |

| Catechol, 4-methyl catechol, (+)-Catechin, Gallic acid | Red currant juice | Increased stability during storage at 4°C. | upt.ro |

| Caffeic acid, Ferulic acid, Gallic acid, Tannic acid | Cabernet Sauvignon grape skin extract | Enhanced stability, dependent on pH. | upt.ro |

Stabilization by Thiol-Containing Compounds (e.g., Glutathione (B108866), Cysteine)

Thiol-containing compounds, which possess a sulfhydryl (-SH) group, have been identified as effective stabilizers for anthocyanins. researchgate.net Compounds such as reduced glutathione (GSH), cysteine, and their derivatives can interact with anthocyanins to prevent their degradation. researchgate.net

The stabilizing mechanism involves the interaction of the thiol group with the anthocyanin molecule. It has been proposed that cysteine, for example, has two sites that can interact heavily with anthocyanosides. researchgate.net This interaction can significantly enhance the stability of anthocyanins, even at neutral pH and elevated temperatures. researchgate.net Research has demonstrated that with the addition of cysteine, at least 50% of the initial anthocyanin can be stabilized at a pH of 7.0 and a temperature of 37°C for a duration of 4 hours. researchgate.net

The molar ratio of the stabilizing thiol-containing compound to the anthocyanin is a critical factor in the effectiveness of this stabilization. Studies indicate that the ideal molar ratio lies between 0.1 and 10, with the most potent stabilizing effects observed at a 1:1 ratio. researchgate.net This stabilization technique has been found to not only preserve the anthocyanin structure but also to increase its bioavailability. researchgate.net

The table below details the conditions for anthocyanin stabilization by cysteine.

Table 2: Stabilization of Anthocyanins by Cysteine

| Stabilizing Compound | pH | Temperature | Duration | Outcome | Optimal Molar Ratio (Stabilizer:Anthocyanin) | Reference |

|---|

Compound Index

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| (+)-Catechin |

| 4-methyl catechol |

| Caffeic acid |

| Catechol |

| Cysteine |

| This compound |

| Ferulic acid |

| Gallic acid |

| Glutathione (GSH) |

| Rosmarinic acid |

Advanced Analytical Methodologies for Delphinidin 3 Galactoside Cation Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of Delphinidin (B77816) 3-galactoside cation, allowing for its separation from complex mixtures. The choice of technique depends on the analytical goal, whether it is for quantification, high-resolution separation, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins, including Delphinidin 3-galactoside cation. carlroth.com Reversed-phase HPLC is commonly employed, where the compound is separated based on its polarity. unp.edu.ar The mobile phase often consists of an acidified aqueous solution and an organic solvent, such as methanol (B129727), with modifiers like formic acid, which is volatile and highly suitable for subsequent mass spectrometry analysis. unp.edu.ar

Detection is frequently achieved using a UV/Vis or a Diode Array Detector (DAD). Anthocyanins like Delphinidin 3-galactoside have a characteristic maximum absorbance (λmax) in the visible region, typically around 520-530 nm. unp.edu.ar A chromatogram extracted at this wavelength from DAD data specifically highlights the anthocyanin class of metabolites. unp.edu.ar This method is robust and reproducible, making it suitable for quantitative analysis and purity assessment. For instance, reference standards of Delphinidin 3-galactoside chloride are often certified for a purity of ≥95.0% by HPLC. sigmaaldrich.com

| Parameter | Typical Conditions for Anthocyanin Analysis |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous acid (e.g., formic acid) and organic solvent (e.g., methanol or acetonitrile) unp.edu.arresearchgate.net |

| Detection | DAD at ~520 nm unp.edu.ar |

| Purpose | Quantification, Purity Analysis, Identification carlroth.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering superior resolution, speed, and sensitivity. This enhancement is achieved by using columns packed with sub-2 µm particles. The use of a Waters Acquity UPLC system, which is a UHPLC instrument, has been documented for the analysis of Delphinidin 3-galactoside. The smaller particle size leads to more efficient separation, allowing for better resolution between closely related anthocyanin structures within a shorter analysis time. This is particularly advantageous when analyzing complex extracts containing numerous isomers and derivatives.

When a high-purity standard of this compound is required for reference or further research, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice. Unlike analytical HPLC, the goal of prep-HPLC is to isolate and collect larger quantities of the target compound. nih.gov The process involves optimizing the mobile phase composition and flow rate to achieve the best possible separation of the target compound from other components in a crude or partially purified extract. nih.gov Although developing a preparative method can be time-consuming, it is essential for obtaining the milligram-to-gram quantities of pure material needed for comprehensive structural elucidation and bioactivity studies.

Prior to chromatographic analysis, samples, especially those from complex biological matrices like fruit extracts, often require a clean-up and enrichment step. Solid Phase Extraction (SPE) is a widely used technique for this purpose. It involves passing the sample through a solid sorbent that retains the analytes of interest, while interfering substances are washed away. The retained compounds, including Delphinidin 3-galactoside, are then eluted with a small volume of a strong solvent. This procedure not only purifies the sample but also concentrates the analytes. For example, optimizing the extraction solvent, such as a mixture of methanol, water, and trifluoroacetic acid, is a critical step in maximizing the recovery of anthocyanins from blueberry samples. researchgate.net Resins are also utilized in purification protocols to obtain extracts with a high percentage of total anthocyanins. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural confirmation of this compound. It provides information on the molecular weight and fragmentation pattern of the molecule, which are critical for its definitive identification.

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile compounds like anthocyanins. When coupled with a mass spectrometer (e.g., LC-MS), ESI allows for the detection of the intact molecular ion. This compound (C₂₁H₂₁O₁₂⁺) has a theoretical exact mass of approximately 465.10 Da. In positive ion mode ESI-MS, it is typically detected as the molecular cation [M]⁺ or, in the case of its glycoside form from a neutral molecule perspective, as the protonated molecule [M+H]⁺.

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) analyzers, provide highly accurate mass measurements. In the analysis of blueberry extracts, the precursor ion for Delphinidin 3-galactoside was identified with a mass-to-charge ratio (m/z) of 465.1015, demonstrating the high mass accuracy achievable, which is crucial for distinguishing between compounds with very similar masses. researchgate.net

| Parameter | Finding for this compound | Source |

| Chemical Formula | C₂₁H₂₁O₁₂⁺ | |

| Exact Mass | 465.1033 | Calculated |

| Instrument Type | LC-ESI-QTOF | |

| Ionization Mode | ESI Positive | |

| Precursor Ion [M]⁺ | m/z 465.1015 | researchgate.net |

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Accurate Mass Determination

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful tool for the accurate mass determination of this compound. This high-resolution mass spectrometry (HRMS) technique provides exceptional mass accuracy, typically below 5 ppm error, which is crucial for differentiating between compounds with very similar nominal masses. researchgate.net

The theoretical monoisotopic mass of the this compound (C₂₁H₂₁O₁₂⁺) is 465.1028 Da. In experimental settings using LC-ESI-QTOF-MS, the measured mass of the protonated molecule [M+H]⁺ is consistently reported with high accuracy. For instance, a study identified Delphinidin 3-galactoside with a mass-to-charge ratio (m/z) of 465.1, confirming its molecular formula as C₂₁H₂₁O₁₂ with a mass error of less than 2 ppm. Another analysis of blueberry samples reported a precursor ion at m/z 465.1015 for Delphinidin 3-galactoside. researchgate.net The high mass accuracy of Q-TOF MS allows for the confident assignment of the elemental composition of the ion, a critical step in the identification of unknown compounds. researchgate.net

Table 1: Accurate Mass Determination of this compound by Q-TOF MS

| Parameter | Value | Reference |

| Compound Name | Delphinidin 3-galactoside | |

| Molecular Formula | C₂₁H₂₁O₁₂⁺ | |

| Theoretical Exact Mass | 465.1028 Da | |

| Instrumentation | LC-ESI-QTOF | |

| Ionization Mode | Positive | |

| Observed Precursor Ion [M+H]⁺ | ~465.1 |

This table summarizes the key parameters for the accurate mass determination of this compound using Q-TOF mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. In an MS/MS experiment, the precursor ion, in this case, the this compound at m/z 465, is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic fragment ions, providing a "fingerprint" that confirms its structure.

The most prominent fragmentation pathway for Delphinidin 3-galactoside involves the cleavage of the glycosidic bond, resulting in the neutral loss of the galactose moiety (162 Da). This produces a highly characteristic fragment ion at m/z 303, corresponding to the delphinidin aglycone. academicjournals.org This specific fragmentation pattern is a key identifier for Delphinidin 3-galactoside and other delphinidin glycosides.

Further fragmentation of the delphinidin aglycone can also be observed, providing additional structural information. The presence of these specific fragment ions in the MS/MS spectrum, coupled with the accurate mass of the precursor ion, provides unambiguous confirmation of the compound's identity. researchgate.net

Table 2: Characteristic MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Identity of Fragment | Reference |

| 465 | 303 | 162 | Delphinidin aglycone | academicjournals.org |

This table details the primary fragmentation pattern observed for this compound in tandem mass spectrometry, which is crucial for its structural confirmation.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Structural Modifications

While less common now with the advent of ESI and MALDI, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been historically used for the analysis of non-volatile and thermally labile compounds like anthocyanins. This soft ionization technique allows for the determination of molecular weight and can provide information about structural modifications, such as acylation. In the context of Delphinidin 3-galactoside, FAB-MS could be employed to identify derivatives where the galactose sugar is modified with an acyl group. The mass difference between the acylated and non-acylated anthocyanin would reveal the mass of the acyl substituent, aiding in the elucidation of the complete structure.

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for characterizing the electronic and structural properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy is a fundamental technique used to characterize the absorption properties of anthocyanins. Delphinidin 3-galactoside, like other anthocyanins, exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of delphinidin and its glycosides typically shows two major absorption maxima. One peak is observed in the UV region, around 274-280 nm, which is characteristic of the benzoyl system (A-ring). The second, and more prominent peak, appears in the visible region, typically between 520 nm and 540 nm, and is responsible for the compound's vibrant red, purple, or blue color. sielc.comresearchgate.net This visible absorption is attributed to the cinnamoyl system (B-ring). The exact position of the visible absorption maximum (λmax) is influenced by factors such as the solvent, pH, and the presence of co-pigments. For delphinidin, the aglycone, absorption maxima have been reported at approximately 274 nm and 536 nm in an acidic mobile phase. sielc.com The glycosylation at the 3-position generally causes a slight hypsochromic (blue) shift in the visible λmax compared to the aglycone.

Table 3: UV-Vis Absorption Maxima for Delphinidin and Related Compounds

| Compound | Absorption Maximum 1 (nm) | Absorption Maximum 2 (nm) | Reference |

| Delphinidin | 274 | 536 | sielc.com |

| Delphinidin-3,5-diglucoside | ~520 | researchgate.net |

This table presents the characteristic UV-Vis absorption maxima for delphinidin and a related glycoside, which are key to their identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. While obtaining high-quality NMR data for anthocyanins can be challenging due to their complex structures and potential for degradation, it provides unparalleled detail about the molecular framework.

Fluorescence Spectroscopy (Synchronous, Three-Dimensional) for Molecular Interactions

Fluorescence spectroscopy can be employed to study the intrinsic fluorescence of Delphinidin 3-galactoside and its interactions with other molecules. While anthocyanins themselves are generally considered weakly fluorescent, their fluorescence properties can be modulated by their environment.

Synchronous and three-dimensional fluorescence spectroscopy are advanced techniques that can provide more detailed information about the molecular environment and interactions. For instance, studies on the interaction of delphinidin-3-O-glucoside with bovine serum albumin (BSA) have utilized these techniques to demonstrate that the binding of the anthocyanin can alter the secondary structure of the protein. nih.gov These methods can reveal changes in the fluorescence properties of tryptophan and tyrosine residues in proteins upon binding of a ligand like Delphinidin 3-galactoside, providing insights into binding mechanisms and conformational changes. nih.gov While direct fluorescence data for this compound was not found, the autofluorescent emission spectra of delphinidin-3-glucoside has been recorded with a peak emission at approximately 370 nm. plos.org

Circular Dichroism Spectroscopy for Conformational Analysis upon Binding

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes of chiral molecules, such as this compound, upon binding to other molecules or during self-aggregation. semanticscholar.orgplos.org This method measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of molecules in solution. youtube.comyoutube.com For anthocyanins, CD spectroscopy is particularly useful for studying non-covalent interactions, including self-association and complexation with metal ions or other organic molecules (copigmentation), which are crucial for color stabilization and expression in nature.

In the study of anthocyanin self-association, CD spectroscopy, in conjunction with UV-Vis spectroscopy and NMR, has been used to analyze the dimerization of the flavylium (B80283) cations of common anthocyanins, including the closely related Delphinidin 3-glucoside. nih.gov Research on the six most common anthocyanidin 3-glucosides showed that all their dimers exhibited left-handed CD signals. nih.gov The CD absorption spectra of these dimers showed evidence of the splitting of the monomer absorption band into lower-energy (J-aggregates) and higher-energy (H-aggregates) bands. nih.gov This phenomenon, known as exciton (B1674681) coupling, arises from the interaction between the transition dipole moments of the stacked monomers. The analysis of these signals allows for the determination of the geometry of the dimer, including the angle and distance between the stacked molecules. nih.gov

CD spectroscopy is also instrumental in analyzing the conformational changes that occur when anthocyanins bind with metal ions. For instance, studies on acylated anthocyanins from red cabbage have shown that the formation of an aluminum (Al³⁺) complex induces a chiral arrangement of the anthocyanin ligands around the metal ion. nih.gov This specific conformation results in an intense positive Cotton effect in the visible region of the CD spectrum, which is a clear indicator of the formation of a stable, structured complex. nih.gov The loss or alteration of this CD signal can be monitored to study the integrity and stability of the cofactor or ligand binding site. youtube.comyoutube.com

**Table 1: Findings from CD Spectroscopy on Anthocyanin Self-Aggregation***

| Observation | Interpretation | Significance | Source |

|---|---|---|---|

| All tested anthocyanidin 3-glucoside dimers exhibit left-handed CD signals. | Consistent with a specific, chiral monomer-dimer model of self-association. | Provides insight into the preferred spatial arrangement of stacked anthocyanin molecules. | nih.gov |

| CD absorption spectra show splitting into lower (J-aggregates) and higher (H-aggregates) energy bands. | Evidence of exciton coupling between the transition dipole moments of the two monomers forming the dimer. | Allows for the calculation of the angle and distance between the stacked molecules in the dimer. | nih.gov |

| Formation of an Al³⁺ complex with an acylated anthocyanin causes an intense positive Cotton effect. | The three anthocyanin ligands adopt a specific chiral arrangement in an octahedral coordination to the Al³⁺ ion. | Demonstrates the formation of a stable, ordered supramolecular structure upon metal binding. | nih.gov |

Complementary Analytical Methods

The characterization and quantification of this compound rely on a suite of complementary analytical techniques, often used in combination to achieve comprehensive analysis. nih.govcreative-proteomics.com These methods range from high-resolution chromatographic separations to detailed mass spectrometric and spectroscopic identification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of anthocyanins. creative-proteomics.comnih.gov When coupled with a Diode Array Detector (DAD), HPLC allows for the separation of individual anthocyanins from complex mixtures, such as plant extracts, while providing UV-visible spectral data for each peak. nih.govnih.gov The absorption maximum for tri-oxygenated anthocyanidins like delphinidin is typically around 544 nm. nih.gov For enhanced performance, Ultra-High-Performance Liquid Chromatography (UPLC) systems are employed, offering better resolution, shorter analysis times, and reduced solvent consumption. researchgate.netresearchgate.net

Mass Spectrometry (MS), particularly when hyphenated with liquid chromatography (LC-MS), is indispensable for the structural elucidation and definitive identification of this compound. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for MS analysis. researchgate.net High-resolution mass spectrometry, using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in determining the elemental composition. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound at m/z 465) to produce characteristic product ions. For Delphinidin 3-galactoside, a primary fragmentation event is the loss of the galactose moiety (a loss of 162 Da), resulting in a fragment ion corresponding to the delphinidin aglycone at m/z 303. researchgate.netunp.edu.ar

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, rapid, and cost-effective alternative for the quantification of anthocyanins. researchgate.netresearchgate.net A standardized HPTLC method has been developed for the analysis of delphinidin, using silica (B1680970) gel plates and a mobile phase typically consisting of a mixture like ethyl acetate, toluene, water, and formic acid. Densitometric analysis is then performed at a specific wavelength (e.g., 555 nm for delphinidin) to quantify the compound.

Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, while less common for routine analysis, provide definitive structural information and have been used to support models of anthocyanin self-association derived from CD spectroscopy data. nih.govnih.gov

Table 2: Overview of Complementary Analytical Methods for this compound

| Technique | Application | Key Findings / Parameters | Source(s) |

|---|---|---|---|

| HPLC-DAD / UPLC-DAD | Separation and Quantification | Separates individual anthocyanins. Detection wavelength for delphinidin derivatives is ~544 nm. UPLC provides higher resolution and speed. | nih.govresearchgate.netusda.gov |

| LC-MS/MS (e.g., ESI-qTOF) | Identification and Structural Elucidation | Provides accurate mass and fragmentation patterns. Precursor ion for Delphinidin 3-galactoside is m/z 465. A key fragment ion at m/z 303 corresponds to the delphinidin aglycone. | researchgate.netmdpi.comunp.edu.ar |

| HPTLC | Quantification and Screening | Rapid and precise method. Mobile phase example: ethyl acetate, toluene, water, formic acid (12:3:0.8:1.2, v/v/v/v). Densitometric measurement at ~555 nm. | researchgate.net |

| NMR Spectroscopy | Definitive Structural Analysis | Used to confirm structural models, such as the monomer-dimer model in self-association studies. | nih.govnih.gov |

Enzymatic and Chemical Modification Strategies for Delphinidin 3 Galactoside Cation

Regioselective Enzymatic Acylation for Structural Diversification

Enzymatic acylation is a highly specific and efficient method for modifying anthocyanins like Delphinidin (B77816) 3-galactoside cation. It offers significant advantages over chemical methods by proceeding under mild conditions and targeting specific hydroxyl groups on the glycosidic moiety, a characteristic known as regioselectivity. This precision prevents unwanted side reactions and ensures the production of well-defined derivatives.

Lipases are widely utilized biocatalysts for the acylation of flavonoids. Among them, lipase (B570770) B from the yeast Candida antarctica (CALB), often used in an immobilized form such as Novozym 435, is particularly effective due to its high stability and catalytic efficiency in non-aqueous media. rcsb.org The reaction mechanism is a transesterification, where the lipase facilitates the transfer of an acyl group from an acyl donor (like a fatty acid ester) to a hydroxyl group on the Delphinidin 3-galactoside cation.

While direct studies on Delphinidin 3-galactoside are not extensively documented, research on structurally analogous anthocyanins provides a clear model for this process. For instance, studies on Delphinidin 3-O-glucoside and Cyanidin-3-O-galactoside demonstrate successful acylation using CALB. nih.gov The enzyme exhibits high regioselectivity, preferentially catalyzing esterification at the primary hydroxyl group (C6″-OH) of the sugar moiety. iastate.edu This is because the primary alcohol is more accessible to the enzyme's active site compared to the secondary hydroxyl groups. nih.gov Research on Delphinidin 3-O-sambubioside, a related disaccharide anthocyanin, confirmed that lipophilization with octanoic acid using CALB occurred specifically at the primary alcohol of the glucose unit. nih.gov

The general reaction conditions for such enzymatic acylations involve dissolving the anthocyanin and the acyl donor in an organic solvent, such as 2-methyl-2-butanol (B152257) or tert-butanol, and incubating the mixture with the immobilized lipase. nih.gov

Table 1: Reaction Parameters for Lipase-Catalyzed Acylation of Anthocyanin Analogs

| Parameter | Delphinidin-3-O-glucoside nih.gov | Cyanidin-3-O-galactoside nih.gov | Delphinidin 3-O-sambubioside nih.gov |

|---|---|---|---|

| Enzyme | Novozym 435 (CALB) | Novozym 435 (CALB) | Candida antarctica lipase B |

| Acyl Donor | Palmitic acid | Lauric acid | Octanoic acid |

| Solvent | 2-methyl-2-butanol | tert-Butanol | Not specified |

| Temperature | 50 °C | 60 °C | Not specified |

| Time | 48 h | 72 h | Not specified |

| Outcome | Delphinidin-3-O-(6″-palmitoyl)glucoside | 73% Conversion Yield | Dp3sam-C8 ester |

The choice of acyl donor significantly impacts the efficiency of the enzymatic acylation. Acyl donors can be fatty acids of varying chain lengths or aromatic acids. Research on the acylation of Cyanidin-3-O-galactoside, which shares the same sugar as Delphinidin 3-galactoside, found that lauric acid (a 12-carbon saturated fatty acid) provided the highest conversion yield (73%) compared to other fatty acids like myristic, palmitic, and stearic acids. nih.gov This suggests that the enzyme's active site may have a dimensional preference for medium-chain fatty acids.

Studies on other anthocyanins, such as Cyanidin-3-O-glucoside, have shown that the conversion rate can decrease as the carbon chain length of the fatty acid acyl donor increases from C4 to C12. mdpi.com In contrast, other research has demonstrated successful acylation with longer chains, such as myristoyl (C14) groups. nih.gov Aromatic acyl donors, like methyl salicylate, have also been used successfully, indicating that the enzyme can accommodate a range of acyl group structures. mdpi.com The nature of the acyl donor does not typically alter the regioselectivity of the reaction, which remains directed towards the primary hydroxyl group of the sugar.

Strategies for Enhancing Molecular Characteristics

A primary goal of modifying this compound is to improve its molecular characteristics for wider applications, particularly its solubility in fats and its stability under various environmental conditions.

The successful esterification of a fatty acid onto the galactose moiety results in an amphiphilic molecule, possessing both a hydrophilic anthocyanin head and a lipophilic acyl tail. This structural change significantly improves its solubility in lipid phases. The degree of lipophilicity can be quantified by the octanol-water partition coefficient (Log P), where a higher Log P value indicates greater lipophilicity. For example, the acylation of Cyanidin-3-O-glucoside with octanoic acid was shown to significantly increase its Log P value from -0.83 to +0.68. The addition of the fatty acid chain allows the molecule to better integrate into lipid matrices. nih.gov This enhanced lipophilicity is crucial for applications in emulsions, creams, and other fatty systems.

Anthocyanins are notoriously sensitive to heat, which can cause degradation and loss of color and bioactivity. The thermal degradation process often involves the hydration of the flavylium (B80283) cation to form a colorless carbinol pseudobase, which can further transform into chalcones.

Structural modification through acylation has been shown to significantly enhance the thermo-stability of anthocyanins. nih.govmdpi.com The attachment of an acyl group to the sugar moiety can provide a protective effect. One proposed mechanism is that the acyl chain can engage in intramolecular co-pigmentation, folding over to shield the reactive C-2 position of the pyran ring from nucleophilic attack by water molecules. This steric hindrance helps to preserve the stable flavylium cation form at higher temperatures.

Studies on acylated derivatives of Cyanidin-3-O-glucoside have confirmed that these modified compounds exhibit significantly higher stability against thermal degradation compared to their non-acylated precursor. For instance, Cyanidin-3-(6″-n-octanoyl)-glucoside showed the highest thermostability among several acylated derivatives. iastate.edunih.gov It is expected that the acylation of this compound would confer similar improvements in thermal resistance, making it more suitable for processes involving heat treatment.

Future Directions in Delphinidin 3 Galactoside Cation Research

Elucidation of Uncharted Biosynthetic Pathways and Regulatory Genes

While the general flavonoid biosynthetic pathway is well-established, the specific nuances of Delphinidin (B77816) 3-galactoside cation formation present opportunities for further discovery. The biosynthesis of delphinidin, the aglycone of Delphinidin 3-galactoside, follows the core anthocyanin pathway starting from coumaroyl-CoA and malonyl-CoA. nih.gov A key enzymatic step in the production of delphinidin is the action of flavonoid 3',5'-hydroxylase (F3'5'H). nih.gov Following the synthesis of the delphinidin aglycone, a glycosylation step is necessary to form Delphinidin 3-galactoside. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), which attaches a galactose moiety to the 3-hydroxyl group of the delphinidin backbone. nih.govnih.gov

Future research will likely focus on identifying and characterizing the specific UGTs responsible for the galactosylation of delphinidin in various plant species. While the general class of enzymes is known, the specific gene and its protein product with high substrate specificity for delphinidin and UDP-galactose remain to be fully elucidated in many plants.

Furthermore, the regulation of this pathway is controlled by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. mdpi.comfrontiersin.org Integrated transcriptomic and metabolomic studies have begun to identify candidate regulatory genes that control the expression of the structural genes in the anthocyanin pathway. nih.govnih.gov Future investigations will aim to precisely map the regulatory networks that govern the temporal and spatial accumulation of Delphinidin 3-galactoside cation in different plant tissues. This includes understanding how environmental cues and developmental stages influence the expression of these regulatory genes.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme | Abbreviation | Role in Pathway |

| Chalcone (B49325) Synthase | CHS | Catalyzes the initial step in flavonoid biosynthesis. mdpi.comnih.gov |

| Chalcone Isomerase | CHI | Involved in the conversion of chalcones to flavanones. nih.gov |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. nih.gov |

| Flavonoid 3',5'-hydroxylase | F3'5'H | A key enzyme that hydroxylates the B-ring to produce precursors for delphinidin. nih.gov |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. mdpi.comnih.gov |

| Anthocyanidin Synthase | ANS | Catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins (delphinidin). nih.gov |

| UDP-glycosyltransferase | UGT | Transfers a galactose moiety to the delphinidin aglycone to form Delphinidin 3-galactoside. nih.govnih.gov |

Advanced Computational Modeling and Simulation of Molecular Interactions

The biological activity of this compound is intrinsically linked to its molecular structure and its interactions with other biomolecules. Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are poised to provide unprecedented insights into these interactions. mdpi.com These in silico approaches can predict how this compound binds to proteins, enzymes, and even nucleic acids, offering a molecular basis for its observed biological effects.

Future research will likely employ these computational tools to:

Predict Binding Affinities and Sites: Molecular docking studies can identify the most likely binding pockets on target proteins and estimate the strength of these interactions.

Simulate Dynamic Behavior: Molecular dynamics simulations can model the movement and conformational changes of both the this compound and its binding partners over time, providing a more realistic view of the interaction dynamics.

Investigate Stability: Computational methods can be used to understand the factors that influence the stability of this compound under various conditions, which is crucial for its potential applications.

These computational approaches can significantly accelerate the identification of potential molecular targets for this compound and guide further experimental validation.

Development of Novel High-Throughput Analytical Methodologies

The accurate and efficient quantification of this compound in complex matrices like plant extracts and biological fluids is essential for research and potential applications. While High-Performance Liquid Chromatography (HPLC) has been the standard method, newer, more rapid, and sensitive techniques are being developed. nih.govmdpi.com

Future advancements in this area are expected to include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): UHPLC offers faster analysis times and higher resolution compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides highly sensitive and specific quantification of this compound. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening of plant materials for their this compound content. mdpi.com

Probe Electrospray Ionization (PESI) Tandem Mass Spectrometry (PESI/MS/MS): This emerging technique allows for the rapid, high-throughput analysis of samples with minimal preparation, which could revolutionize the screening of large numbers of biological or agricultural samples. nih.gov

The development of these and other novel analytical methods will be crucial for quality control, pharmacokinetic studies, and metabolomic profiling related to this compound.

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Principle | Advantages |

| HPLC-UV/Vis | Separation based on polarity, detection by UV-Visible light absorption. | Robust, well-established, good for quantification with standards. |

| UPLC-MS/MS | High-resolution separation with mass-based detection and fragmentation for structural information. | High sensitivity, high specificity, fast analysis times. nih.govnih.gov |

| HPTLC | Planar chromatography with high separation efficiency. | High sample throughput, cost-effective. mdpi.com |

| PESI/MS/MS | Direct ionization from a probe with mass spectrometric detection. | Minimal sample preparation, very high throughput. nih.gov |

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound in a biological system, researchers are moving towards a multi-omics approach. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular processes influenced by this compound.

Future research in this domain will focus on:

Integrated Transcriptomic and Metabolomic Analyses: By correlating gene expression data (transcriptomics) with the levels of metabolites, including this compound (metabolomics), researchers can identify the genes and pathways that are most critical for its biosynthesis and accumulation. nih.govnih.govmdpi.com

Proteomic Profiling: Proteomics can identify changes in the abundance of proteins in response to this compound, revealing the downstream cellular machinery that is affected by its presence.

Systems Biology Modeling: The ultimate goal is to integrate these multi-omics datasets into computational models that can simulate and predict the behavior of the entire biological system in response to this compound.

This systems-level approach will be instrumental in moving beyond the study of individual components to a more comprehensive understanding of the functional role of this compound in plants and its potential effects in other organisms.

Q & A

Q. How can computational modeling enhance this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |